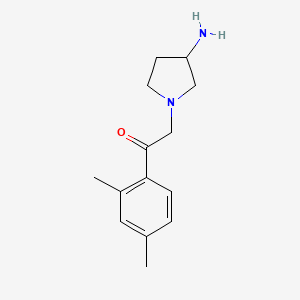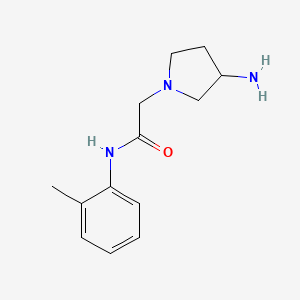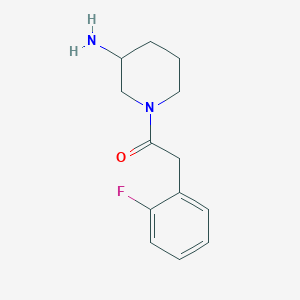
1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, also known as 2-F-Aminopiperidine, is an organic compound widely used in scientific research and laboratory experiments. It is a derivative of piperidine, and is used as a building block for synthesizing other compounds. Due to its versatility and reactivity, 2-F-Aminopiperidine has been used in a variety of different fields such as medicinal chemistry, chemical biology, and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Compounds structurally related to "1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel derivatives have been synthesized and shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, suggesting that structurally related compounds could be explored for their potential as antimicrobial agents (Nagamani et al., 2018). Additionally, new 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones have been synthesized, with some showing moderate protection against certain viruses and bacteria, hinting at the diverse biological activities that such compounds can possess (Bielenica et al., 2011).
Neuroprotective Agents
Research into derivatives of piperidine and indole compounds has led to the discovery of molecules with significant binding affinity at nanomolar concentrations to GluN2B-containing N-methyl-d-aspartate (NMDA) receptors. These compounds have shown not only antagonistic effects on NMDA-mediated excitatory post-synaptic currents but also antioxidant effects, suggesting their potential as neuroprotective agents (Gitto et al., 2014).
Fluorescent Chemosensors
A compound has been developed as a fluorescent chemosensor for Fe3+ ions and picric acid, with detection limits in the nanomolar range. This demonstrates the potential of such compounds to be used in the development of sensitive and selective sensors for environmental and analytical applications (Shylaja et al., 2020).
Ligands for Receptor Studies
There is also interest in the development of ligands based on the structure of 1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one for receptor studies. High affinity σ2 ligands with subnanomolar affinity have been synthesized, showing potent anxiolytic activity in rats. Such compounds are valuable for studying the sigma receptor system and for exploring therapeutic potentials in neuropsychiatric disorders (Perregaard et al., 1995).
Propiedades
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-6-2-1-4-10(12)8-13(17)16-7-3-5-11(15)9-16/h1-2,4,6,11H,3,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDYVVFTSFBOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(2-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



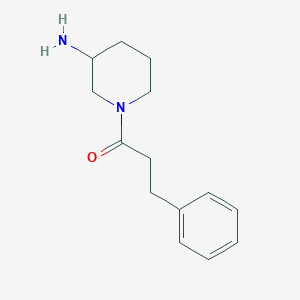
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol](/img/structure/B1465565.png)
![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B1465566.png)
![1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol](/img/structure/B1465567.png)
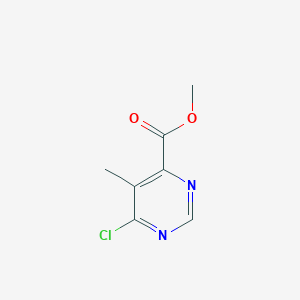
![{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465570.png)
![2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1465573.png)
![3-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B1465574.png)
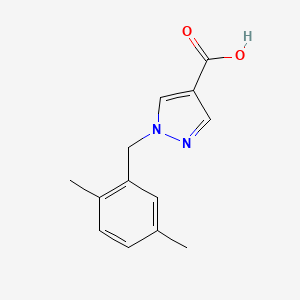
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)

